molecular formula C11H14ClN5 B1489927 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride CAS No. 1824018-46-3

3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

Cat. No.: B1489927
CAS No.: 1824018-46-3
M. Wt: 251.71 g/mol
InChI Key: VSIBIAODMLECDL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features an azetidine ring, a triazole ring, and a pyridine moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the azetidine and triazole rings. One common approach is the reaction of azetidine with 1H-1,2,3-triazole derivatives under specific conditions to form the desired compound[_{{{CITATION{{{_2{Green Synthesis and Antimicrobial Activity of 3-{1-(1-Aryl-1H-1,2,3 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Green Synthesis and Antimicrobial Activity of 3-{1-(1-Aryl-1H-1,2,3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce pyridine derivatives, while reduction can yield different azetidine or triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its versatility allows for the creation of novel compounds with applications in various industries, such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed studies and experiments to elucidate the molecular interactions involved.

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)-1H-1,2,3-triazole dihydrochloride: This compound shares structural similarities with 3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride but lacks the pyridine moiety.

Uniqueness: The presence of the pyridine ring in this compound distinguishes it from similar compounds, providing unique chemical and biological properties

Properties

IUPAC Name

3-[azetidin-3-yl(triazol-1-yl)methyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5.ClH/c1-2-9(6-12-3-1)11(10-7-13-8-10)16-5-4-14-15-16;/h1-6,10-11,13H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBIAODMLECDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(C2=CN=CC=C2)N3C=CN=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 2
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 3
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 4
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 5
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride
Reactant of Route 6
3-(azetidin-3-yl(1H-1,2,3-triazol-1-yl)methyl)pyridine hydrochloride

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